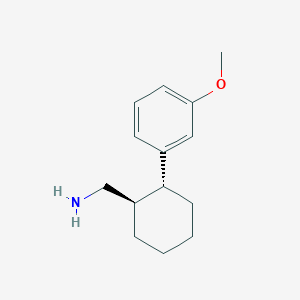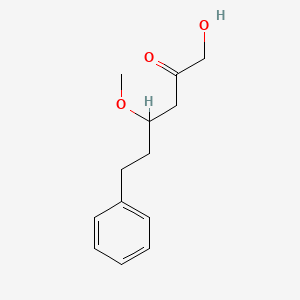![molecular formula C15H10O3 B15168977 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 646058-69-7](/img/structure/B15168977.png)
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the naphthopyran family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with acetylacetone under acidic conditions. This reaction proceeds through a cyclization mechanism to form the naphthopyran ring system . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating the mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthopyran derivatives, which can exhibit different pharmacological properties and enhanced chemical stability .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Wirkmechanismus
The mechanism of action of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Naphtho[2,3-b]pyran-4-one: This compound shares a similar core structure but differs in its substitution pattern, leading to different chemical and biological properties.
2-Phenyl-4H-naphtho[1,2-b]pyran-4-one: Known for its anti-inflammatory activity, this compound is structurally similar but has a phenyl group at the 2-position.
Uniqueness
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its acetyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacological agent and a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
646058-69-7 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7-acetylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-13-14(17)7-8-18-15(12)13/h2-8H,1H3 |
InChI-Schlüssel |
ACFAWCMTFIJLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C=CC3=C2OC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


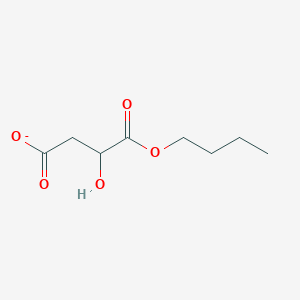
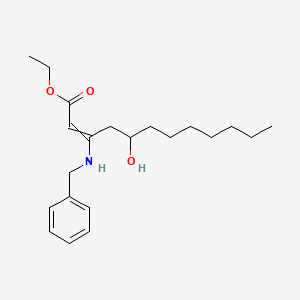
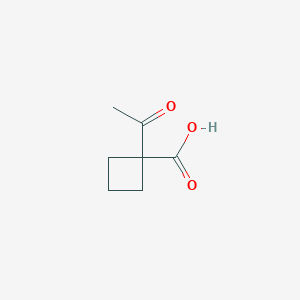

![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
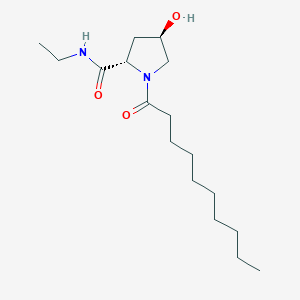
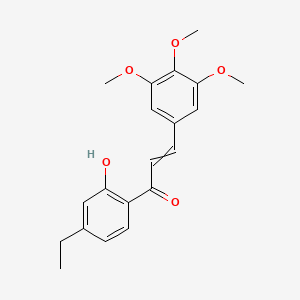
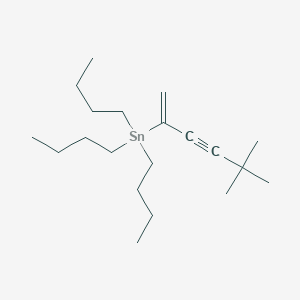
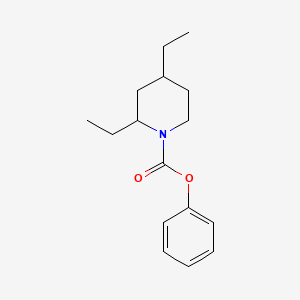

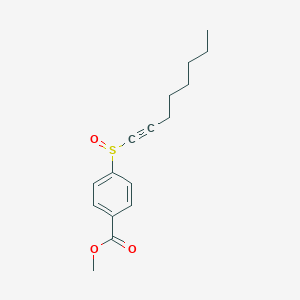
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
